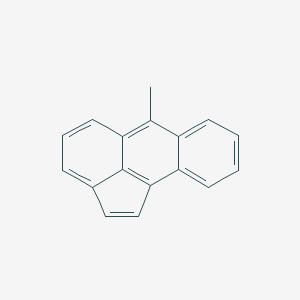

6-Methylaceanthrylene

Description

6-Methylaceanthrylene (CAS No. 192819-64-0), also known as 6-methyl-1,2,6,10b-tetrahydroaceanthrylene, is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fused aromatic ring system with a methyl substituent at the 6-position . Aceanthrylene, the parent structure, consists of three fused benzene rings arranged in a linear fashion, and the addition of a methyl group alters its electronic and steric properties.

Properties

CAS No. |

170653-86-8 |

|---|---|

Molecular Formula |

C17H12 |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

6-methylaceanthrylene |

InChI |

InChI=1S/C17H12/c1-11-13-6-2-3-7-15(13)16-10-9-12-5-4-8-14(11)17(12)16/h2-10H,1H3 |

InChI Key |

XIHBIKWZKWLRQI-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC=C3C2=C(C=C3)C4=CC=CC=C14 |

Canonical SMILES |

CC1=C2C=CC=C3C2=C(C=C3)C4=CC=CC=C14 |

Other CAS No. |

170653-86-8 |

Synonyms |

6-methylaceanthrylene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-methylaceanthrylene with key analogs based on structural features, synthesis, and functional properties.

6-Methoxy-β-Tetralone (CAS 2472-22-2)

- Structure : A tetralin derivative with a methoxy group at the 6-position and a ketone functional group.

- Synthesis : Produced via Friedel-Crafts acylation using phenylacetyl chloride and aluminum chloride in dichloromethane .

- Key Differences :

Adapalene (6-[3-(1-Adamantyl)-4-methoxy-phenyl]naphthalene-2-carboxylic acid)

- Structure: A naphthalene derivative with an adamantyl group and methoxy substituent, modified for retinoid receptor binding.

- Key Differences: Adapalene’s carboxylic acid group enables salt formation (e.g., sodium salt for topical formulations), unlike this compound’s nonpolar structure.

Methyl 2-Cyano-3-phenylacrylate (CAS 3695-84-9)

- Structure: An α,β-unsaturated ester with cyano and phenyl groups.

- Key Differences: The electron-withdrawing cyano group increases reactivity in Michael additions, contrasting with this compound’s stability. Safety: Requires stringent protective measures (e.g., gloves, goggles) due to skin and respiratory toxicity, a consideration for methylated compounds in general .

Exemestane Impurity E (6-Methylene-4-androsten-3,17-dione)

- Structure : A steroidal compound with a methylene group at the 6-position.

- Key Differences: The conjugated dienone system in Exemestane derivatives enables aromatase inhibition, whereas this compound lacks bioactive functional groups. Applications: Used in cancer therapy, emphasizing the role of methyl/methylene groups in modulating biological activity .

Comparative Data Table

Research Implications and Gaps

- Toxicity: While methylated PAHs like this compound are generally less toxic than nitro- or amino-PAHs, prolonged exposure risks warrant further study .

- Functionalization : Introducing polar groups (e.g., hydroxyl, carboxyl) could expand its utility in drug design or optoelectronics, as seen in Adapalene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.